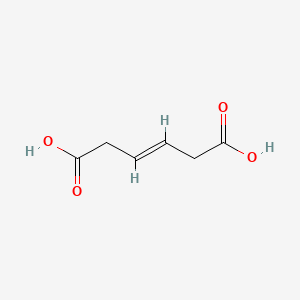

trans-2-Butene-1,4-dicarboxylic acid

Description

3-hexenedioic acid is a hexenedioic acid where the C=C double bond is located at the 3-position.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNXQAFNHCBTK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063461, DTXSID301312043 | |

| Record name | 3-Hexenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Hydromuconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | trans-3-Hexenedioic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | 3-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29311-53-3, 4436-74-2 | |

| Record name | trans-β-Hydromuconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29311-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedioic acid, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexenedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Hydromuconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ69UAJ5IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Cis to Trans: A Technical Guide to the Synthesis of Fumaric Acid from Maleic Acid

This in-depth guide provides a comprehensive overview of the synthesis of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid, from its cis-isomer, maleic acid. This isomerization is a cornerstone reaction in industrial organic synthesis, with applications spanning the food, pharmaceutical, and polymer industries. This document will explore the mechanistic underpinnings of this transformation, detail various catalytic and non-catalytic methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry

Maleic acid and fumaric acid are geometric isomers, sharing the molecular formula C₄H₄O₄ but differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond.[1][2] Maleic acid, the cis isomer, has both carboxyl groups on the same side of the double bond, while fumaric acid, the trans isomer, has them on opposite sides.[2][3] This seemingly subtle structural difference leads to vastly different physical and chemical properties, profoundly impacting their industrial utility. Fumaric acid, being the more thermodynamically stable isomer, is less soluble in water and possesses a higher melting point than maleic acid.[1] These properties make it a preferred additive in food and pharmaceuticals and a valuable monomer in polymer production.[4][5]

The primary industrial route to fumaric acid involves the isomerization of maleic acid, which is readily available from the hydrolysis of maleic anhydride.[4][6] Maleic anhydride itself is typically produced through the catalytic oxidation of n-butane or benzene.[6]

The Isomerization Mechanism: A Tale of Two Pathways

The conversion of maleic acid to fumaric acid is not a spontaneous process due to the restricted rotation around the carbon-carbon double bond.[2] The reaction requires an input of energy to overcome the activation barrier for isomerization. This can be achieved through several mechanisms, broadly categorized as catalyzed and non-catalyzed pathways.

Acid-Catalyzed Isomerization

The most common and industrially relevant method for this isomerization is through acid catalysis. While the precise mechanism has been a subject of discussion, a widely accepted pathway involves the protonation of one of the carbonyl oxygens by a strong acid.[7] This protonation increases the electrophilicity of the carbonyl carbon, leading to a shift in electron density and the formation of a carbocation intermediate. This intermediate allows for free rotation around the now single C-C bond. Subsequent deprotonation and reformation of the double bond lead to the more stable trans configuration of fumaric acid.[8]

It is important to note that the nature of the acid catalyst plays a crucial role. Studies have shown that hydrochloric acid is a significantly more effective catalyst than perchloric acid, suggesting that the anion also participates in the reaction.[7]

Halogen- and Radical-Mediated Isomerization

Another established mechanism involves the use of halogens, particularly bromine, in the presence of light.[2] Photolysis of bromine generates bromine radicals, which can add to the double bond of maleic acid. The resulting radical intermediate allows for rotation around the C-C single bond. Elimination of the bromine radical then yields the thermodynamically favored fumaric acid.[2] Similarly, thiyl radicals have been shown to accelerate the isomerization process.[2]

Non-Catalytic Isomerization

Interestingly, the isomerization of maleic acid to fumaric acid can also be achieved without a catalyst under specific conditions.[9][10][11] High-temperature hydrothermal synthesis has been shown to effectively convert maleic acid to fumaric acid with high selectivity.[9][10] This process is influenced by factors such as temperature, reaction time, and the initial concentration of maleic acid.[11][12] Kinetic studies suggest a monomolecular mechanism for this uncatalyzed conversion.[11][12]

Methodologies for Synthesis: A Comparative Overview

The choice of synthetic methodology depends on various factors, including desired scale, purity requirements, and environmental considerations. Below is a summary of common approaches.

| Methodology | Catalyst/Conditions | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Acid-Catalyzed | Hydrochloric Acid (HCl) | Water | Reflux | ~85 | Cost-effective, well-established | Corrosive, requires neutralization |

| Thiourea-Catalyzed | Thiourea | Water or Methanol | 50 - 100+ | ~90 | Efficient at lower temperatures | Catalyst can be toxic |

| Bromine-Mediated | Bromine (Br₂) + Light | - | Room Temperature | - | Demonstrative, occurs at RT | Use of hazardous bromine |

| Non-Catalytic | High Temperature | Water | 190 - 220 | up to 92 | No catalyst needed, "greener" | Requires high pressure and temp. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization of Maleic Acid

This protocol details a standard laboratory-scale synthesis of fumaric acid using hydrochloric acid as the catalyst.[3]

Materials:

-

Maleic acid (2.0 g)

-

Deionized water (3.0 mL)

-

Concentrated hydrochloric acid (2.5 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

In a 50 mL round-bottom flask, combine 2.0 g of maleic acid, 3.0 mL of deionized water, and 2.5 mL of concentrated hydrochloric acid.

-

Add a magnetic stir bar to the flask.

-

Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux with continuous stirring for 20 minutes. A white precipitate of fumaric acid will begin to form.

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The amount of precipitate will increase as the solution cools.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any residual acid.

-

Dry the fumaric acid in a drying oven.

-

Determine the yield and characterize the product (e.g., by melting point). The expected yield is approximately 85%.

Protocol 2: Non-Catalytic Hydrothermal Synthesis

This protocol outlines a catalyst-free method for the isomerization of maleic acid.[10]

Materials:

-

Maleic acid

-

Deionized water

-

High-pressure reactor (autoclave)

-

Oven or other suitable heating source

-

Vacuum filtration apparatus

Procedure:

-

Prepare an aqueous solution of maleic acid (e.g., 35-100% mass fraction).

-

Transfer the solution to a high-pressure reactor.

-

Heat the reactor to the desired temperature (e.g., 190-220 °C) for a specified time (e.g., 0-4 hours).

-

After the reaction time, cool the reactor to room temperature.

-

Collect the precipitated fumaric acid by vacuum filtration.

-

Wash the product with deionized water and dry to a constant weight.

-

Analyze the product purity and yield. Yields can reach up to 92%.[10]

Visualization of the Synthesis Process

Reaction Mechanism Diagram

Caption: Acid-catalyzed isomerization of maleic acid to fumaric acid.

Experimental Workflow Diagram

Caption: General experimental workflow for fumaric acid synthesis.

Characterization and Quality Control

Distinguishing between maleic acid and fumaric acid is crucial for ensuring product purity. Several analytical techniques can be employed:

-

Melting Point: Fumaric acid has a significantly higher melting point (sublimes at 287 °C) compared to maleic acid (131-139 °C).

-

Infrared (IR) Spectroscopy: The IR spectra of the two isomers show distinct differences in their carbonyl stretching frequencies due to differences in hydrogen bonding.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying maleic and fumaric acids in a mixture.[14]

-

Thin-Layer Chromatography (TLC): TLC can also be used for the qualitative separation of the two isomers.[15][16]

Conclusion

The synthesis of fumaric acid from maleic acid is a fundamentally important transformation in industrial chemistry. Understanding the underlying mechanisms and the various synthetic methodologies empowers researchers and professionals to select and optimize processes for their specific needs. The choice between catalytic and non-catalytic routes will depend on a balance of factors including efficiency, cost, and environmental impact. With robust analytical techniques for characterization, high-purity fumaric acid can be reliably produced for its diverse applications.

References

- Vertex AI Search. (n.d.). what is the possible mechanisms for the reaction of maleic acid to fumaric acid based on your observation? explain your answer.

- MDPI. (2018). Fumaric Acid Production: A Biorefinery Perspective.

- ElectronicsAndBooks. (n.d.). cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid.

- PubMed. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization.

- PMC - NIH. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization.

- ResearchGate. (n.d.). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.

- ACS Publications. (n.d.). The determination of a mechanism of isomerization of maleic acid to fumaric acid | Journal of Chemical Education.

- SciSpace. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds.

- Zibo Anquan Chemical Co., Ltd. (2024). The production of fumaric acid from maleic anhydride is a promising route for obtaining this important organic acid.

- Semantic Scholar. (1975). The determination of a mechanism of isomerization of maleic acid to fumaric acid.

- Snowhite Chemical Co.,LTD. (2025). Production route of fumaric acid.

- Chem LibreTexts. (2022). Microscale/Miniscale - Isomerization of maleic acid (cis) to fumaric acid (trans).

- DSpace. (2018). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.

- ACS Publications. (n.d.). cis-trans Isomerizations. I. The Mechanism of a Catalyzed Isomerization of Maleic Acid to Fumaric Acid | Journal of the American Chemical Society*.

- Google Patents. (1948). Isomerization of maleic acid to fumaric acid.

- ACS Publications. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization | ACS Omega.

- ACS Publications. (2020). Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy | Organic Process Research & Development.

- Google Patents. (1950). Method for the preparation of fumaric acid.

- NORBIDAR. (2025). How will you distinguish maleic acid and fumaric acid by their IR spectra?.

- ResearchGate. (n.d.). Plant for fumaric acid production from malic acid. a Isomerization vessel.

- Quora. (2020). How will you distinguish fumaric acid and maleic acid? - CHEMISTRY FOR NEET.

- MicroSolv. (n.d.). Maleic & Fumaric Acids Analyzed with LCMS - AppNote.

- MDPI. (2023). Lipophilicity Study of Fumaric and Maleic Acids.

- Pharmaguideline. (2008). Method of Analysis for Maleic Acid.

- Wikipedia. (n.d.). Maleic acid.

Sources

- 1. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 2. Maleic acid - Wikipedia [en.wikipedia.org]

- 3. chemistry-online.com [chemistry-online.com]

- 4. The production of fumaric acid from maleic anhydride is a promising route for obtaining this important organic acid - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fumaric Acid Production: A Biorefinery Perspective | MDPI [mdpi.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. homework.study.com [homework.study.com]

- 9. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst [kci.go.kr]

- 13. norbidar.com [norbidar.com]

- 14. mtc-usa.com [mtc-usa.com]

- 15. mdpi.com [mdpi.com]

- 16. Method of Analysis for Maleic Acid | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Fumaric Acid

Introduction

Fumaric acid, or trans-butenedioic acid, is a naturally occurring dicarboxylic acid that plays a pivotal role in both biochemistry and pharmaceutical sciences. As an essential intermediate in the Krebs cycle (citric acid cycle), it is fundamental to cellular respiration in eukaryotes. Beyond its metabolic significance, fumaric acid's unique physicochemical characteristics make it a versatile excipient and active pharmaceutical ingredient (API) in drug development. Its use in oral pharmaceutical formulations is well-established, and it has been clinically applied in the treatment of conditions like psoriasis.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fumaric acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, explaining the causality behind experimental choices and providing actionable protocols.

Chemical Structure and Isomerism

Fumaric acid (C₄H₄O₄) is the trans-isomer of butenedioic acid. Its structure features two carboxylic acid groups on opposite sides of a carbon-carbon double bond. This trans-configuration is crucial as it imparts significant stability compared to its cis-isomer, maleic acid, due to reduced steric hindrance between the carboxylic groups. The rigidity of the double bond locks the molecule in a planar structure, contributing to its distinct physical properties.

This structural difference is a key determinant of its higher melting point and lower aqueous solubility compared to maleic acid, making it a more stable crystalline solid.

Caption: 2D Chemical Structure of Fumaric Acid.

Acidity and Dissociation Constants (pKa)

As a dicarboxylic acid, fumaric acid can donate two protons. It is a relatively weak acid with two distinct dissociation constants, pKa₁ and pKa₂. The pKa values are critical in drug development as they dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, absorption, and interaction with other formulation components.

| Property | Value | Reference |

| pKa₁ | ~3.03 | |

| pKa₂ | ~4.44 |

The first dissociation (pKa₁) corresponds to the loss of a proton from one carboxylic acid group, while the second (pKa₂) corresponds to the loss of the proton from the second group. The difference in these values is significant. After the first deprotonation, the resulting carboxylate anion makes it more difficult to remove the second, positively charged proton, hence the higher pKa₂ value.

Caption: Dissociation equilibrium of fumaric acid as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

The acid dissociation constants of fumaric acid can be accurately determined using potentiometric titration.

Principle: A solution of fumaric acid is titrated with a strong base (e.g., NaOH) of a known concentration. The pH of the solution is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.

Methodology:

-

Preparation: Prepare a standard solution of fumaric acid of known concentration (e.g., 0.1 M) in deionized water. Standardize a solution of NaOH (e.g., 0.1 M).

-

Titration Setup: Place a known volume of the fumaric acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Data Collection: Add the standardized NaOH solution in small, precise increments from a burette. Record the pH after each addition, allowing the solution to stabilize.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The two pKa values are determined from the pH at the points where 50% and 150% of the first equivalence volume of NaOH has been added.

Solubility Profile

A defining characteristic of fumaric acid is its limited solubility in cold water, which increases significantly with temperature. This property is advantageous for applications requiring controlled or gradual dissolution.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 0.63 | |

| Water | 100 | ~9.8 | |

| Ethanol (95%) | 30 | 5.76 | |

| Ether | 25 | 0.72 | |

| Acetone | 30 | 1.72 |

Fumaric acid is more hydrophobic compared to other dicarboxylic acids like citric or malic acid. This reduced affinity for water contributes to its non-hygroscopic nature, meaning it does not readily absorb moisture from the air. This is a highly desirable trait in pharmaceutical formulations, particularly for solid dosage forms, as it enhances the stability of the final product by preventing moisture-induced degradation or changes in physical properties.

Experimental Protocol: Solubility Determination

The equilibrium solubility of fumaric acid can be determined using the shake-flask method.

Principle: A saturated solution is created by agitating an excess amount of the solid drug in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the filtered solution is then quantified.

Methodology:

-

Equilibration: Add an excess amount of fumaric acid to a sealed container with a known volume of the solvent (e.g., purified water, buffered solutions at various pH). Agitate the mixture in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium.

-

Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent. Determine the concentration of fumaric acid in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or g/100 mL.

Crystalline Structure and Thermal Properties

Fumaric acid exists as a white, odorless crystalline powder or granules. Its trans-configuration allows for efficient crystal packing, leading to a high melting point and thermal stability.

| Property | Value | Reference |

| Appearance | White crystalline powder or granules | |

| Melting Point | 287 °C (decomposes) | |

| Density | 1.635 g/cm³ |

The high melting point of 287°C (with decomposition) underscores its thermal stability, a valuable attribute for manufacturing processes that may involve heat. Polymorphism, the ability of a substance to exist in different crystalline forms, has been noted for fumaric acid and its salts, which can have significant implications for the stability, solubility, and bioavailability of a drug product.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal properties of fumaric acid.

Principle:

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying events like melting, crystallization, and glass transitions.

-

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, sublimation, or loss of volatiles.

Expected Results for Fumaric Acid:

-

A TGA scan would show that fumaric acid is stable with minimal mass loss until it begins to slowly volatilize around 172°C, with a more rapid rate above 200°C.

-

A DSC curve would show a strong endothermic peak around 273°C, corresponding to its sublimation.

Caption: Workflow for Thermal Analysis of Fumaric Acid using TGA/DSC.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification and structural elucidation of fumaric acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of fumaric acid exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid groups, a C=O carbonyl stretch, and a C=C double bond stretch. These spectra can be used for identification by comparing them to a standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum is relatively simple, showing a characteristic singlet for the two equivalent vinyl protons due to the molecule's symmetry. The ¹³C NMR will show distinct signals for the carboxyl carbons and the sp² hybridized carbons of the double bond.

-

UV-Vis Spectroscopy: Fumaric acid exhibits UV absorption due to the π-π* transitions of the carbon-carbon double bond conjugated with the carbonyl groups.

"natural sources of trans-2-Butene-1,4-dicarboxylic acid"

An In-depth Technical Guide to the Natural Sources of trans-2-Butene-1,4-dicarboxylic Acid

Abstract

This compound, more commonly known as fumaric acid, is a naturally occurring dicarboxylic acid that serves as a vital intermediate in the central metabolism of countless organisms.[1] It is a key component of the tricarboxylic acid (TCA) or Krebs cycle, a fundamental process for energy production in eukaryotes.[2] Beyond its core metabolic role, fumaric acid has garnered significant industrial interest as a versatile platform chemical for the synthesis of polymers and as an acidulant in the food and pharmaceutical industries.[3] While historically produced via petrochemical routes, there is a growing imperative to develop sustainable, bio-based production methods.[3] This guide provides a comprehensive overview of the natural sources of fumaric acid, delving into the biosynthetic pathways, key producing organisms, and detailed methodologies for its isolation, purification, and characterization.

Introduction to this compound (Fumaric Acid)

Fumaric acid (IUPAC name: (2E)-But-2-enedioic acid) is an organic compound with the chemical formula HO₂CCH=CHCO₂H.[2] It is the trans isomer of butenedioic acid, with maleic acid being its cis counterpart.[2][4] This stereochemistry confers distinct physical properties; fumaric acid is a white crystalline solid with significantly lower water solubility and a higher boiling point than maleic acid, which facilitates its separation and purification from aqueous solutions.[4]

In biological systems, the anion form, fumarate, is an essential intermediate in the citric acid cycle, where it is formed from the oxidation of succinate by the enzyme succinate dehydrogenase and subsequently converted to malate by fumarase.[2] Its presence is ubiquitous in nature, from microorganisms to plants and animals.

Principal Natural Sources and Occurrence

Fumaric acid is widely distributed in the biosphere. While it is a basal metabolite in most eukaryotes, several organisms are known to accumulate it in significant quantities.

Fungi

Filamentous fungi are the most prominent and commercially viable natural sources for fumaric acid production.[4] Species within the genus Rhizopus are particularly renowned for their ability to overproduce the acid.

-

Rhizopus Species: Fungi from the Rhizopus genus, such as Rhizopus oryzae and Rhizopus arrhizus, are considered the most effective producers of fumaric acid.[4][5] They are utilized in both laboratory and industrial-scale fermentation processes.[5][6] These fungi can achieve high product yields from simple sugars like glucose.[3][7]

-

Aspergillus Species: Certain species like Aspergillus terreus and Aspergillus oryzae also produce fumaric acid, though typically in lower quantities than Rhizopus.[5] They can be employed in both submerged and solid-state fermentation, using substrates such as wheat bran.[5]

-

Other Fungi: While other genera like Mucor, Cunninghamella, and Penicillium can produce fumaric acid, their yields are generally not as high as those from Rhizopus and Aspergillus.[4][5]

Plants

The compound's common name is derived from the plant Fumaria officinalis (common fumitory), from which it was first isolated.[1][8][9]

-

Fumaria officinalis: This herb is the prime botanical source of fumaric acid.[8] Studies have demonstrated fumaric acid biosynthesis in in vitro cultures of Fumaria species, with the highest accumulation observed in cell cultures of Fumaria officinalis grown in darkness.[8][10]

-

Other C3 Plants: Significant quantities of fumaric acid can accumulate in various C3 plants, including the model organism Arabidopsis thaliana and agriculturally important crops like soybean (Glycine max).[11][12] In these plants, fumaric acid levels can exceed those of starch and soluble sugars, and its concentration often increases with plant age and light intensity.[11][12] Its presence in phloem exudates suggests a potential role in carbon transport.[11][12]

Lichens and Mosses

Fumaric acid is also found in various lichens and mosses.

-

Lichen Species: It is a known constituent of Iceland moss and various lichens.[2] Certain species, such as Cladonia metacorallifera, produce fumarprotocetraric acid, a derivative of fumaric acid.[13] Fumarprotocetraric acid is a secondary metabolite that exhibits antimicrobial properties and contributes to the high acidity tolerance of these lichens.[14][15]

-

Bolete Mushrooms: The acid can be found in bolete mushrooms, specifically Boletus fomentarius var. pseudo-igniarius.[2]

Biosynthetic Pathways

The production of fumaric acid in living organisms occurs via two primary metabolic routes. The specific pathway employed dictates the theoretical maximum yield of the product from a given substrate.

Oxidative Tricarboxylic Acid (TCA) Cycle

This is the canonical pathway present in the mitochondria of all eukaryotic organisms.[7] In this cycle, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain).[2] This pathway allows for a maximum theoretical yield of 1 mole of fumaric acid per mole of glucose consumed (0.64 g/g).[7]

Reductive Tricarboxylic Acid (TCA) Cycle

The overproduction of fumaric acid, particularly in filamentous fungi like Rhizopus, is attributed to a reductive pathway that occurs in the cytosol.[7] This pathway involves the fixation of CO₂, which allows for a significantly higher theoretical yield. The key enzymatic steps are:

-

Pyruvate Carboxylation: Pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase.[4]

-

Reduction to Malate: Oxaloacetate is then reduced to malate by malate dehydrogenase.[4]

-

Dehydration to Fumarate: Finally, malate is dehydrated to fumarate by the enzyme fumarase.[4]

This reductive route, which requires CO₂ fixation, enables a maximum theoretical yield of 2 moles of fumaric acid per mole of glucose (1.29 g/g), explaining the high efficiencies observed in fungal fermentations.[7]

Methodologies for Production, Isolation, and Purification

The extraction and purification of fumaric acid from natural sources depend heavily on the starting material. Fermentation broths represent the most common source for large-scale production.

Fungal Fermentation Protocol (Submerged Culture)

This protocol outlines a general procedure for producing fumaric acid using Rhizopus oryzae.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Grow Rhizopus oryzae on potato dextrose agar (PDA) plates at 30°C for 7 days until sporulation occurs.

-

Harvest spores by washing the plate with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).

-

Filter the spore suspension through sterile cotton to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemacytometer.

-

-

Seed Culture:

-

Inoculate a seed culture medium (e.g., containing glucose, yeast extract, and mineral salts) with the spore suspension.

-

Incubate at 30-35°C with agitation (150-200 rpm) for 24-48 hours to promote the formation of small mycelial pellets, which is crucial for efficient fermentation.[16]

-

-

Production Fermentation:

-

Transfer the seed culture (5-10% v/v) to a sterilized production fermentor.

-

The production medium typically contains a high concentration of a carbon source (e.g., glucose, 100-150 g/L) and a limiting amount of a nitrogen source (e.g., urea, ammonium sulfate) to induce acid production.[3]

-

Crucial Parameter Control:

-

pH: Maintain the pH between 3.5 and 5.5. Product inhibition occurs at low pH, so a neutralizing agent like calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) is often added.[5][16]

-

Aeration & Agitation: Ensure adequate dissolved oxygen levels through controlled aeration and agitation to support aerobic metabolism.

-

Temperature: Maintain the temperature between 30°C and 37°C.

-

-

-

Fermentation Monitoring & Harvest:

-

Monitor glucose consumption and fumaric acid production using analytical techniques like HPLC.

-

Harvest the broth after glucose is depleted or when production plateaus (typically 72-144 hours).

-

Isolation and Purification from Fermentation Broth

Fumaric acid's low solubility in acidic aqueous solutions is the cornerstone of its recovery.[4]

Step-by-Step Protocol:

-

Biomass Removal: Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

-

Acidification & Precipitation:

-

Transfer the clarified broth to a reaction vessel.

-

Slowly add a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to lower the pH to 1.0-2.0.[17]

-

As the pH drops, the soluble fumarate salt (e.g., calcium fumarate) is converted to the poorly soluble fumaric acid, which precipitates out of the solution.

-

-

Crystallization and Recovery:

-

Cool the acidified slurry to a low temperature (e.g., 4-10°C) to maximize the crystallization and recovery of fumaric acid.

-

Collect the fumaric acid crystals by filtration (e.g., using a Buchner funnel) or centrifugation.

-

-

Washing and Drying:

-

Wash the collected crystals with chilled, acidified water to remove residual soluble impurities.

-

Dry the purified crystals in an oven at 60-80°C until a constant weight is achieved.

-

-

Decolorization/Polishing (Optional):

-

For higher purity, the crude fumaric acid can be redissolved in hot water.

-

Add activated carbon to the solution to adsorb colored impurities and other contaminants.[18][19]

-

Filter the hot solution to remove the activated carbon and allow the fumaric acid to recrystallize upon cooling. This step can significantly improve purity to ~98%.[19]

-

Extraction from Plant or Lichen Material

-

Sample Preparation: Dry the plant or lichen material and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Perform a solid-liquid extraction using a suitable solvent. Acetone, methanol, and ethanol are commonly used.[20] Maceration or Soxhlet extraction can be employed.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.

-

Purification: The crude extract can be further purified using chromatographic techniques (e.g., column chromatography) or by recrystallization from a suitable solvent system.

Quantitative Data and Yields

The efficiency of fumaric acid production varies significantly based on the microorganism, substrate, and fermentation strategy.

| Microorganism | Fermentation Type | Substrate | Fumaric Acid Titer (g/L) | Yield (g/g) | Reference |

| Rhizopus arrhizus NRRL 1526 | Fed-Batch | Glucose | 195.4 | N/A | [7] |

| Rhizopus arrhizus | Batch | Glucose | 86.3 | 0.67 | [7] |

| Rhizopus oryzae | Batch | Glucose | ~20 | N/A | [5] |

| Rhizopus oryzae K20 | Batch | Oil Palm EFB Hydrolysate | 44 | N/A | [18] |

| Aspergillus terreus | Solid-State | Wheat Bran | 0.8 mg/g biomass | N/A | [5] |

| Fumaria officinalis | Cell Culture | N/A | 0.137 | N/A | [8][10] |

Note: Titers and yields are highly dependent on specific process conditions and are presented here for comparative purposes.

Biological Activities and Applications

This compound is not merely a metabolic intermediate but also a compound with direct biological effects and broad industrial applications.

-

Pharmaceuticals: Fumaric acid esters (FAEs) are licensed for the systemic treatment of psoriasis, an autoimmune skin condition.[8] They are known to have immunomodulatory effects, including the ability to induce apoptosis in T-lymphocytes.[8]

-

Food and Beverage: It is approved as a food additive (E297) and is used as an acidulant and flavoring agent due to its strong, fruit-like taste.[2] Its non-hygroscopic nature makes it stable for use in dry powders.

-

Polymer Synthesis: Fumaric acid is a key monomer for the production of unsaturated polyester resins and other polymers.[3][4]

-

Antimicrobial Activity: Fumaric acid and its derivatives, such as fumarprotocetraric acid found in lichens, exhibit antimicrobial activity against various bacteria and fungi.[15]

Conclusion

This compound (fumaric acid) is a ubiquitous natural product with significant biological and industrial relevance. While present in numerous plants and lichens, filamentous fungi, particularly of the genus Rhizopus, stand out as the most potent natural sources, capable of producing the acid at industrially relevant titers through fermentation. The unique biochemistry of these fungi, leveraging a reductive cytosolic pathway, allows for highly efficient conversion of carbohydrates into fumaric acid. Advances in fermentation technology, coupled with efficient downstream processing protocols that exploit the acid's physicochemical properties, are paving the way for sustainable, bio-based production to meet growing market demands. This guide provides a foundational framework for researchers and professionals aiming to harness these natural systems for the production of this valuable dicarboxylic acid.

References

- Which fungi produce fumaric acid - norbidar.com. (2025).

- Fumaric acid - Wikipedia.

- Eng-Tong, P., et al. (n.d.). Fumaric acid production by fermentation. PMC - NIH.

- Chia, D. W., Yoder, T. J., Reiter, W. D., & Gibson, S. I. (2000). Fumaric acid: an overlooked form of fixed carbon in Arabidopsis and other plant species. PubMed.

- Ivanov, I. G., et al. (2019). Production of fumaric acid from Fumaria sp. plant in vitro systems. Food Science and Applied Biotechnology.

- Beutler, E., & Beutler, B. (2005). High acidity tolerance in lichens with fumarprotocetraric, perlatolic or thamnolic acids is correlated with low pKa1 values of these lichen substances. PubMed.

- García-Río, E., et al. (2018). Fumaric Acid Production: A Biorefinery Perspective. MDPI.

- Wiesner, D., et al. (2023). Biotechnological Production of Fumaric Acid by Rhizopus arrhizus—Reaching Industrially Relevant Final Titers. MDPI.

- Chia, D. W., Yoder, T. J., Reiter, W. D., & Gibson, S. I. (2000). Fumaric acid: An overlooked form of fixed carbon in Arabidopsis and other plant species. ResearchGate.

- Lee, S. Y., et al. (2004). Production of fumaric acid using rice bran and subsequent conversion to succinic acid through a two-step process. PubMed.

- Gang, H. (1998). Fumaric acid fermentation by Rhizopus oryzae in submerged systems. Purdue e-Pubs.

- Das, R. K., & Brar, S. K. (2016). Fumaric Acid. ResearchGate.

- Ivanov, I. G., et al. (2019). Production of fumaric acid from Fumaria sp. plant in vitro systems. ResearchGate.

- Two New Fumarprotocetraric Acid Lactones Identified and Characterized by UHPLC-PDA/ESI/ORBITRAP/MS/MS from the Antarctic Lichen Cladonia metacorallifera. (2020). MDPI.

- Roa Engel, C. A., et al. (2011). Production of Fumaric Acid by Fermentation. ResearchGate.

- Thitiprasert, S., et al. (2020). Recovery and Purification of Fumaric Acid from Fermented Oil Palm Empty Fruit Bunches Using a Simple Two-Stage Precipitation Procedure. MDPI.

- THE AMOUNTS OF FUMARPROTOCETRARIC, LECANORIC, EVERNIC, STICTIC AND USNIC ACIDS EXTRACTED FROM RAMALINA SPECIES USING DIFFERENT SOLVENTS (MILLIGRAMS PER GRAM DRIED LICHEN). (n.d.). ResearchGate.

- Türk, A. O., et al. (2004). The antimicrobial activity of extracts of the lichen Cladonia foliacea and its (-)-usnic acid, atranorin, and fumarprotocetraric acid constituents. PubMed.

- Fumaric Acid Recovery and Purification from Fermentation Broth by Activated Carbon Adsorption Followed with Desorption by Acetone. (2019). ResearchGate.

- Cascaval, D., et al. (2021). Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer. PMC - NIH.

- Purification of fumaric acid - Google Patents. (1960).

- TRANS-BUTENEDIOIC ACID. Ataman Kimya.

Sources

- 1. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumaric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. norbidar.com [norbidar.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of fumaric acid from Fumaria sp. plant in vitro systems | Food Science and Applied Biotechnology [ijfsab.com]

- 11. Fumaric acid: an overlooked form of fixed carbon in Arabidopsis and other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. High acidity tolerance in lichens with fumarprotocetraric, perlatolic or thamnolic acids is correlated with low pKa1 values of these lichen substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antimicrobial activity of extracts of the lichen Cladonia foliacea and its (-)-usnic acid, atranorin, and fumarprotocetraric acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Fumaric acid fermentation by Rhizopus oryzae in submerged systems" by Ying Zhou [docs.lib.purdue.edu]

- 17. US2950316A - Purification of fumaric acid - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Biosynthesis of Fumaric Acid: Pathways, Engineering, and Analysis

Introduction: The Industrial Imperative for Bio-based Fumaric Acid

Fumaric acid, a four-carbon dicarboxylic acid, is a key platform chemical with broad applications in the polymer, food, and pharmaceutical industries. Traditionally produced from petroleum-based feedstocks, there is a growing demand for sustainable and environmentally friendly production routes.[1] Microbial fermentation presents a compelling alternative, offering the potential for high yields from renewable resources.[2] This technical guide provides an in-depth exploration of the biosynthetic pathways of fumaric acid in microorganisms, advanced metabolic engineering strategies for enhanced production, and robust analytical methodologies for quantification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial systems for the efficient and sustainable production of this versatile chemical.

Core Metabolic Pathways for Fumaric Acid Biosynthesis

Microorganisms primarily utilize branches of the central carbon metabolism to synthesize fumaric acid. The key pathways involved are the Tricarboxylic Acid (TCA) cycle, the reductive TCA (rTCA) pathway, and the glyoxylate shunt. The efficiency and contribution of each pathway can vary significantly between different microbial species and are heavily influenced by cultivation conditions.

The Tricarboxylic Acid (TCA) Cycle: The Oxidative Route

In most aerobic organisms, fumaric acid is a central intermediate of the TCA cycle, also known as the Krebs cycle.[3] This cycle is the primary means of generating energy from the oxidation of acetyl-CoA. The direct precursor to fumarate in the oxidative TCA cycle is succinate, which is oxidized by the enzyme succinate dehydrogenase. Fumarate is then hydrated to L-malate by fumarase. For fumaric acid accumulation through this route, the downstream conversion to malate needs to be minimized.

The Reductive Tricarboxylic Acid (rTCA) Pathway: The High-Yield Route

Many high-producing microorganisms, particularly fungi like Rhizopus oryzae, utilize the reductive TCA pathway for fumaric acid overproduction.[4][5] This pathway operates in the reverse direction of the oxidative TCA cycle, starting from pyruvate or phosphoenolpyruvate (PEP). Key enzymatic steps include the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, the reduction of oxaloacetate to malate by malate dehydrogenase, and the dehydration of malate to fumarate by fumarase.[4] The rTCA pathway is particularly attractive for industrial production as it has a higher theoretical yield of fumaric acid from glucose compared to the oxidative pathway.[5]

The Glyoxylate Shunt: Bypassing Decarboxylation

The glyoxylate shunt is an anabolic pathway that bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of two-carbon compounds (like acetate) into four-carbon dicarboxylic acids. In some engineered microorganisms, such as Escherichia coli, activating the glyoxylate shunt by deleting the transcriptional repressor iclR has been shown to redirect carbon flux towards fumarate production.[6][7]

Figure 2: Generalized workflow for CRISPR-Cas9 mediated gene deletion in yeast.

Step-by-Step Methodology:

-

gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the coding region of the gene to be deleted. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). [8]2. Repair Template Design: Synthesize a DNA repair template consisting of a selectable marker gene (e.g., an antibiotic resistance gene) flanked by 40-60 base pair homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame. [8]3. Plasmid Construction: Clone the designed gRNA sequence into a yeast expression vector that also encodes the Cas9 nuclease. [8]4. Yeast Transformation: Co-transform the Cas9-gRNA plasmid and the linear repair template into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., the lithium acetate/single-stranded carrier DNA/polyethylene glycol method). [9]5. Selection of Transformants: Plate the transformed cells on selective media corresponding to the selectable marker on the repair template.

-

Verification of Gene Deletion: Isolate genomic DNA from putative transformants and confirm the correct integration of the selectable marker and deletion of the target gene using colony PCR and DNA sequencing. [9]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique for quantifying the in vivo fluxes through metabolic pathways. [10][11]It involves feeding the microorganism a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose) and analyzing the resulting labeling patterns in proteinogenic amino acids or other metabolites. [12] Generalized Protocol:

-

Cultivation with ¹³C-Labeled Substrate: Cultivate the microbial strain in a chemically defined medium containing a known mixture of ¹³C-labeled and unlabeled carbon sources until a metabolic and isotopic steady state is reached. [10]2. Biomass Hydrolysis and Derivatization: Harvest the biomass and hydrolyze the protein fraction to release individual amino acids. The amino acids are then derivatized to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.

-

Computational Flux Analysis: Use a computational model of the organism's central metabolism to simulate the expected labeling patterns for a given set of metabolic fluxes. By fitting the simulated labeling patterns to the experimentally determined data, the intracellular fluxes can be quantified. [10]

Quantification of Fumaric Acid in Fermentation Broth

Accurate quantification of fumaric acid is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly used methods.

HPLC Method:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate matter. Dilute the supernatant with an appropriate mobile phase. [13]2. Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector. [14]3. Detection and Quantification: Use an isocratic mobile phase (e.g., 0.1% formic acid in water) to separate fumaric acid from other organic acids. [13]Detect fumaric acid by its UV absorbance, typically around 210 nm. [14]Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of fumaric acid.

Enzymatic Assay:

This method relies on the enzymatic conversion of fumaric acid to L-malic acid by fumarase, followed by the quantification of L-malic acid.

-

Sample Preparation: Dilute the fermentation broth sample to bring the fumaric acid concentration within the linear range of the assay. 2. Reaction Setup: In a cuvette, combine a buffer solution, the sample, and the enzyme fumarase. Incubate to allow the complete conversion of fumaric acid to L-malic acid. 3. L-Malic Acid Quantification: Add L-malate dehydrogenase and NAD⁺ to the reaction mixture. L-malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. 4. Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and, therefore, the initial concentration of fumaric acid.

Conclusion and Future Outlook

The microbial production of fumaric acid represents a promising avenue for the sustainable manufacturing of this important platform chemical. A deep understanding of the underlying biosynthetic pathways, coupled with advanced metabolic engineering tools and robust analytical methods, is crucial for developing economically viable bioprocesses. Future research will likely focus on the discovery and engineering of novel microbial hosts with enhanced tolerance to low pH and high product concentrations, the utilization of lignocellulosic biomass and other low-cost feedstocks, and the integration of systems biology approaches for a more holistic optimization of cellular metabolism. The continued advancement in these areas will undoubtedly accelerate the transition towards a bio-based economy, with microbial cell factories playing a central role in the production of valuable chemicals like fumaric acid.

References

-

New enzymatic method for estimating fumaric acid in wines. OENO One. [Link]

-

A simple and effective method for the enzymatic analysis of fumaric acid in wine. IVES Technical Reviews. [Link]

-

A simple and effective method for the enzymatic analysis of fumaric acid in winemeasurements. ResearchGate. [Link]

-

Development of an Enzymatic Method to Determine Fumaric Acid in Foods. National Agricultural Library. [Link]

-

Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. Frontiers in Bioengineering and Biotechnology. [Link]

-

A simple and effective method for the enzymatic analysis of fumaric acid in wine. ResearchGate. [Link]

-

Fumaric Acid Production: A Biorefinery Perspective. MDPI. [Link]

-

A Protocol for Introduction of Multiple Genetic Modifications in Saccharomyces Cerevisiae Using CRISPR/Cas9. PubMed. [Link]

-

Metabolic engineering of Rhizopus oryzae for the production of platform chemicals. PMC. [Link]

-

Metabolic engineering of Escherichia coli for the production of fumaric acid. Wiley Online Library. [Link]

-

Rhizopus oryzae for Fumaric Acid Production: Optimising the Use of a Synthetic Lignocellulosic Hydrolysate. MDPI. [Link]

-

Metabolic engineering of Escherichia coli for the production of fumaric acid. ResearchGate. [Link]

-

Continuous Production of Fumaric Acid with Immobilised Rhizopus oryzae: The Role of pH and Urea Addition. MDPI. [Link]

-

13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. [Link]

-

High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]

-

Combining rational metabolic engineering and flux optimization strategies for efficient production of fumaric acid. ResearchGate. [Link]

-

Simple CRISPR-Cas9 Genome Editing in S. cerevisiae. PubMed Central. [Link]

-

Rhizopus oryzae for Fumaric Acid Production: Optimising the Use of a Synthetic Lignocellulosic Hydrolysate. ResearchGate. [Link]

-

Direct Extraction of Fumaric Acid from Rhizopus oryzae Suspensions—Interfacial Mass Transfer. PubMed Central. [Link]

-

Advancing Metabolic Engineering of Saccharomyces cerevisiae Using the CRISPR/Cas System. OSTI.gov. [Link]

-

HPLC Methods for analysis of Fumaric acid. HELIX Chromatography. [Link]

-

CRISPR-Cas9 Approach Constructed Engineered Saccharomyces cerevisiae with the Deletion of GPD2, FPS1, and ADH2 to Enhance the Production of Ethanol. MDPI. [Link]

-

13C metabolic flux analysis in cell line and bioprocess development. ScienceDirect. [Link]

-

HPLC Methods for analysis of Fumaric acid. HELIX Chromatography. [Link]

-

A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell.com. [Link]

-

Improved 13C metabolic flux analysis in Escherichia coli metabolism: application of a high-resolution MS (GC–EI–QTOF) for comprehensive assessment of MS/MS fragments. Oxford Academic. [Link]

-

Validation of a routine HPLC method for added fumaric acid determination in wines. IVES Technical Reviews. [Link]

-

Fumaric acid production by fermentation. PubMed Central. [Link]

-

Fumaric Acid Production in Saccharomyces cerevisiae by In Silico Aided Metabolic Engineering. PLOS ONE. [Link]

-

Monograph on fumaric acid. OIV. [Link]

-

Fumaric Acid. ResearchGate. [Link]

-

The major metabolic pathway leading to the formation of fumaric acid... ResearchGate. [Link]

Sources

- 1. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic engineering of Rhizopus oryzae for the production of platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR-Cas9 Approach Constructed Engineered Saccharomyces cerevisiae with the Deletion of GPD2, FPS1, and ADH2 to Enhance the Production of Ethanol | MDPI [mdpi.com]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. oiv.int [oiv.int]

An In-depth Technical Guide to the Solubility of trans-2-Butene-1,4-dicarboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of trans-2-butene-1,4-dicarboxylic acid, commonly known as fumaric acid, in a range of organic solvents. Fumaric acid is a pivotal intermediate in cellular metabolism and a widely utilized excipient and active ingredient in the pharmaceutical industry.[1] Its solubility characteristics are critical for drug formulation, crystallization processes, and purification. This document offers a detailed exploration of the theoretical principles governing its solubility, extensive quantitative data, a step-by-step experimental protocol for solubility determination, and insights into its practical applications in drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of this important dicarboxylic acid.

Introduction to Fumaric Acid: Structure and Significance

Fumaric acid (C₄H₄O₄) is a white, odorless crystalline powder with a fruit-like taste.[1][2] It is the trans-isomer of butenedioic acid, a geometric configuration that imparts significant stability and distinct physical properties compared to its cis-isomer, maleic acid.[1] The rigid carbon-carbon double bond prevents free rotation, forcing the two carboxylic acid groups into a fixed trans orientation, which has profound implications for its crystal packing and intermolecular interactions.[2]

As a dicarboxylic acid, it possesses two acidic protons with pKa values of approximately 3.03 and 4.44, allowing it to act as an effective pH regulator and buffering agent in pharmaceutical formulations.[2] Its stability, low hygroscopicity, and physiological role as an intermediate in the Krebs cycle make it an attractive compound in the pharmaceutical and food industries.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing manufacturing processes, ensuring bioavailability, and developing stable formulations.[3]

The Theoretical Framework of Solubility

The dissolution of a crystalline solid like fumaric acid into a solvent is a complex thermodynamic process governed by the interplay between the solute's crystal lattice energy and the solvation energy released upon interaction with the solvent molecules. The guiding principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Crystal Lattice Energy

Fumaric acid's trans configuration allows for highly efficient crystal packing through strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.[4] This creates a stable, planar network, resulting in a relatively high melting point of 287 °C (with decomposition) and significant crystal lattice energy.[1][5] For dissolution to occur, the solvent molecules must provide sufficient energy to overcome these strong intermolecular forces holding the crystal together.

Solvent-Solute Interactions: The Role of Hydrogen Bonding

The solubility of fumaric acid is predominantly dictated by the ability of the solvent to form hydrogen bonds with its two carboxylic acid functional groups. Organic solvents can be broadly categorized into protic and aprotic types, which interact with fumaric acid differently.

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol, propanol), contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] They are particularly effective at solvating fumaric acid. The solvent's hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of fumaric acid and accept a hydrogen bond from fumaric acid's hydroxyl group. This dual interaction effectively disrupts the solute-solute hydrogen bonds within the crystal lattice, leading to higher solubility.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess a dipole moment but lack O-H bonds, meaning they can only act as hydrogen bond acceptors.[6] The carbonyl oxygen in acetone, for example, can accept a hydrogen bond from fumaric acid's hydroxyl group. However, their inability to donate a hydrogen bond to the carbonyl oxygen of fumaric acid results in less effective solvation compared to protic solvents, generally leading to lower solubility.[7]

-

Nonpolar Solvents: Solvents such as benzene and chloroform are incapable of forming strong hydrogen bonds and can only engage in weak van der Waals interactions.[1] These interactions are insufficient to overcome the high crystal lattice energy of fumaric acid, resulting in very low to negligible solubility.[1]

Caption: Molecular interactions between fumaric acid and different solvent types.

Quantitative Solubility Data

The solubility of fumaric acid is highly dependent on the solvent and temperature. As temperature increases, the kinetic energy of the solvent molecules increases, facilitating the disruption of the crystal lattice and leading to higher solubility.[3] The following table summarizes experimentally determined solubility data for fumaric acid in various common organic solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference(s) |

| Ethanol (95%) | Polar Protic | 29.7 | 5.75 | [5] |

| Ethanol (95%) | Polar Protic | 30 | 5.76 | [1] |

| Propan-1-ol | Polar Protic | 23.85 | 2.79 | [5] |

| Propan-1-ol | Polar Protic | 47.85 | 4.82 | [5] |

| Propan-2-ol | Polar Protic | 23.85 | 3.99 | [5] |

| Propan-2-ol | Polar Protic | 47.85 | 6.99 | [5] |

| Acetone | Polar Aprotic | 20 | 1.29 | [5] |

| Acetone | Polar Aprotic | 29.7 | 1.72 | [1][5] |

| Diethyl Ether | Borderline | 25 | 1.01 | [5] |

| Chloroform | Nonpolar | 25 | 0.02 | [5] |

| Benzene | Nonpolar | 25 | 0.003 | [5] |

| Ethyl Acetate | Polar Aprotic | - | Data not readily available | |

| Methanol | Polar Protic | - | Data not readily available |

Note: The data presented is compiled from various sources and experimental conditions may vary slightly.

Experimental Determination of Equilibrium Solubility

The determination of accurate equilibrium solubility is a critical experimental procedure. The shake-flask method is the gold standard, ensuring that the system reaches thermodynamic equilibrium.[8]

Principle

An excess amount of the solid solute (fumaric acid) is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium. Once equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of fumaric acid in the clear supernatant is quantified using a validated analytical method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure fumaric acid is of high purity and has a consistent particle size.

-

Use analytical grade or HPLC grade solvents.

-

Prepare a series of standard solutions of fumaric acid in the chosen solvent for calibration curve generation.

-

-

Equilibration:

-

Add an excess amount of fumaric acid to a series of glass vials or flasks. The excess should be visually apparent throughout the experiment.

-

Add a precise volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of fumaric acid using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method. A C18 column with a mobile phase of acidified water and an organic modifier (e.g., methanol or acetonitrile) is typically used with UV detection.

-

Titration: The acidic solution can be titrated with a standardized solution of sodium hydroxide using a suitable indicator like phenolphthalein.[10]

-

-

-

Data Analysis and Reporting:

-

Construct a calibration curve from the standard solutions.

-

Calculate the concentration of fumaric acid in the diluted samples based on the calibration curve.

-

Account for the dilution factor to determine the solubility in the original saturated solution.

-

Report the solubility in standard units (e.g., mg/mL, g/100g , or mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[11]

-

Caption: Experimental workflow for equilibrium solubility determination.

Implications for Drug Development

A thorough understanding of fumaric acid's solubility in organic solvents is crucial for several aspects of pharmaceutical development:

-

Formulation Development: The low aqueous solubility of fumaric acid can be a challenge.[2] Organic solvents are often used in the formulation of liquid dosage forms or in the preparation of solid dispersions to enhance its dissolution and bioavailability.[12]

-

Crystallization and Purification: Recrystallization from suitable organic solvents or solvent mixtures is a key step in the purification of fumaric acid to achieve the desired polymorphic form and particle size distribution, which can impact its handling and dissolution properties.

-

Synthesis of Derivatives: Fumaric acid serves as a starting material for the synthesis of various active pharmaceutical ingredients, such as dimethyl fumarate. The choice of reaction solvent is critical for optimizing yield and purity.

Conclusion

The solubility of this compound is a multifaceted property governed by its rigid molecular structure, strong crystalline packing, and the specific intermolecular interactions it can form with a given organic solvent. Polar protic solvents, capable of both donating and accepting hydrogen bonds, are the most effective at dissolving fumaric acid. A systematic approach to the experimental determination of solubility, such as the shake-flask method, is essential for obtaining reliable and accurate data. This knowledge is not merely academic; it is a fundamental prerequisite for the rational design and development of stable, effective, and manufacturable pharmaceutical products containing fumaric acid.

References

-

Yang, W., Jiang, X., Li, Y., Wang, Y., & Yin, Q. (2013). Solubility of Fumaric Acid in Aqueous Alcohol Solutions. Journal of Solution Chemistry, 42(9), 1844-1851. [Link]

-

PubChem. (n.d.). Fumaric Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-46). Springer, New York, NY. [Link]

-

Chemister.ru. (n.d.). trans-butenedioic acid. Retrieved from [Link]

-

Semantic Scholar. (2013). Solubility of Fumaric Acid in Aqueous Alcohol Solutions. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1999). Fumaric Acid. Retrieved from [Link]

-

ResearchGate. (2013). Solubility of Fumaric Acid in Aqueous Alcohol Solutions. Retrieved from [Link]

-

Ciencia, L., & Gracia, I. (2009). Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. Journal of Chemical & Engineering Data, 54(4), 1333-1335. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Retrieved from [Link]

-

University of Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from [Link]

-

MDPI. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. Retrieved from [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-